molecular formula C13H15N3O2 B2914202 2-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1705099-63-3

2-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No. B2914202
CAS RN: 1705099-63-3
M. Wt: 245.282
InChI Key: YJYZUKWAPWELCI-UHFFFAOYSA-N
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Description

The compound “2-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyridazin-3(2H)-one” is related to a class of compounds used in the study of KRAS G12D, a common oncogenic KRAS mutation . The compound is associated with the study of solid tumors .


Molecular Structure Analysis

The molecular structure of this compound is complex, and it’s related to the compound studied in the crystal structure of KRAS G12D . The compound has a bicyclic structure and contains several functional groups .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane core is pivotal in the synthesis of tropane alkaloids . These alkaloids have significant pharmacological importance and are used in medications that treat conditions such as motion sickness, Parkinson’s disease, and irritable bowel syndrome. The compound can serve as a key intermediate in the stereoselective synthesis of these biologically active molecules.

Enantioselective Construction

Research has been directed towards the preparation of the 8-azabicyclo[3.2.1]octane structure in a stereoselective manner . This is crucial for creating pharmaceuticals that require specific stereochemistry to be effective. The compound can be used to achieve stereocontrolled formation of the bicyclic scaffold, which is essential for the activity of many drugs.

Drug Discovery

The unique structure of the 8-azabicyclo[3.2.1]octane scaffold makes it a valuable synthetic intermediate in drug discovery . It has been applied in the total synthesis of several target molecules, particularly those with potential therapeutic applications.

Biomass Valorization

The compound’s scaffold is being explored for the valorization of biomass-derived compounds through photochemical transformations . This application is part of a broader effort to develop sustainable and environmentally friendly chemical processes.

Development of Nematicidal Agents

There is research into the use of the 8-azabicyclo[3.2.1]octane derivatives for the development of nematicidal agents . These agents can protect crops from nematode infestations, which are a significant threat to agriculture worldwide.

Neurotransmitter Re-uptake Inhibition

Derivatives of the 8-azabicyclo[3.2.1]octane scaffold have been investigated for their use as monoamine neurotransmitter re-uptake inhibitors . This application is particularly relevant in the treatment of disorders such as depression and anxiety.

Mechanism of Action

Target of Action

The compound, also known as 2-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyridazin-3(2H)-one, is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to interact with various neurotransmitter systems, including the serotonin (5-HT) system . Therefore, it’s plausible that this compound may also target similar neurotransmitter systems.

Mode of Action

This suggests that the compound might interact with the 5-HT3 receptors, influencing various biological behaviors like eating, movement, and reproduction .

Biochemical Pathways

The compound’s interaction with the 5-HT3 receptors could potentially affect the serotonin pathway, a significant monoamine neurotransmitter pathway that exists widely in both vertebrates and invertebrates . This pathway is involved in various physiological activities like intestinal movements, mood, appetite, and sleeping .

Result of Action

The compound has shown nematicidal activity, with a good lethal rate (75%) for certain compounds derived from it against pinewood nematodes B. xylophilus . It also caused a serious nervous curl effect against these nematodes . The inhibition activities of certain derivatives against root-knot nematodes M. incognita were 84% at 160 mg/l and 60% at 20 mg/l for in vitro test and test tube test, respectively .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, storage conditions can affect the stability of similar compounds . Additionally, the compound’s nematicidal activity could be influenced by factors such as soil adsorption . .

Future Directions

The compound is related to the study of KRAS G12D, a common oncogenic KRAS mutation . Future research directions may involve further study of this compound’s efficacy in treating solid tumors .

properties

IUPAC Name

2-[2-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-12-5-2-8-14-15(12)9-13(18)16-10-3-1-4-11(16)7-6-10/h1-3,5,8,10-11H,4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYZUKWAPWELCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyridazin-3(2H)-one

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